1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features a piperidine ring, a trifluoromethyl group, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation reactions.
Attachment of the Ethyl Linker: The ethyl linker can be added through alkylation reactions.
Formation of the Urea Moiety: The urea group can be formed by reacting an amine with an isocyanate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural features.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group.
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(3-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties, such as increasing lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-[2-(4-hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c16-15(17,18)11-2-1-3-12(10-11)20-14(23)19-6-9-21-7-4-13(22)5-8-21/h1-3,10,13,22H,4-9H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJHJDQHBLVSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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